3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one
Description
3-(Benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a benzyloxy group at position 3, a bromine atom at position 5, and a methyl group at position 1 of the pyridinone ring. Its molecular formula is C₁₃H₁₂BrNO₂, with a molecular weight of 294.15 g/mol (calculated from ).
The bromine atom at position 5 enhances electrophilicity, making the compound a versatile intermediate for further functionalization (e.g., cross-coupling reactions) .
Properties
IUPAC Name |
5-bromo-1-methyl-3-phenylmethoxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15-8-11(14)7-12(13(15)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIKPCZRYQDZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-5-bromo-1-methylpyridin-2(1H)-one and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the nucleophilic substitution of the hydroxyl group with the benzyloxy group.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while substitution reactions can produce a variety of substituted pyridinone derivatives.
Scientific Research Applications
3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity, while the bromine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table compares key structural analogs, focusing on substituent variations and their implications:
Key Observations:
- Benzyloxy vs. Methoxy derivatives (e.g., 5-Bromo-3-methoxypyridin-2(1H)-one) exhibit higher water solubility due to reduced hydrophobicity .
- Bromine vs. Iodine (Position 5): Iodo analogs (e.g., ) are heavier (MW 431.27 vs. 294.15) and may serve as precursors for radiopharmaceuticals, whereas bromine offers cost-effective reactivity in cross-coupling reactions .
- Amino vs. Benzyloxy (Position 3): Amino-substituted derivatives (e.g., 3-Amino-5-bromo-1-methylpyridin-2(1H)-one) exhibit enhanced nucleophilicity, enabling facile amide bond formation, whereas benzyloxy groups provide stability under acidic conditions .
Physicochemical Properties
| Property | This compound | 5-Bromo-3-methoxypyridin-2(1H)-one | 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone |
|---|---|---|---|
| Molecular Weight | 294.15 | 204.02 | 431.27 |
| LogP (Predicted) | ~2.5 (highly lipophilic) | ~0.8 (moderate lipophilicity) | ~3.2 (very lipophilic) |
| Solubility | Low in water; soluble in DCM, THF | Moderate in polar solvents | Low in water; soluble in DMSO |
| Melting Point | Not reported | Not reported | Not reported |
Biological Activity
3-(Benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a pyridin-2(1H)-one core with a benzyloxy group at the 3-position and a bromo substituent at the 5-position. The synthesis typically involves multi-step organic reactions, including halogenation and etherification processes. The general synthetic pathway can be summarized as follows:
- Starting Material : 1-methylpyridin-2(1H)-one.
- Bromination : Introduction of the bromine atom at the 5-position.
- Benzyloxy Group Addition : Reaction with benzyl alcohol under acidic conditions to form the benzyloxy derivative.
Inhibition of Protein Kinases
Research indicates that derivatives of pyridin-2(1H)-ones, including this compound, exhibit inhibitory activity against various protein kinases. Notably, compounds from this class have been identified as p38α MAPK inhibitors, which are crucial in mediating inflammatory responses and pain pathways .
Table 1: Inhibition Potency Against p38α MAPK
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.5 |
| Other Pyridin-2(1H)-one Derivatives | Varies |
Analgesic Properties
In vivo studies demonstrate that this compound exhibits significant analgesic effects in rodent models of mechanical allodynia (MA). It has been shown to rapidly prevent the development of MA and reverse neuropathic pain .
Case Study: Analgesic Efficacy in Rodent Models
- Objective : Evaluate the analgesic potential of this compound.
- Method : Administered to rats with induced inflammatory pain.
- Results : Significant reduction in pain response observed within 30 minutes post-administration.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for p38α MAPK, disrupting its role in inflammatory signaling pathways.
- Receptor Interaction : The benzyloxy group enhances binding affinity to certain receptors involved in pain perception.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
